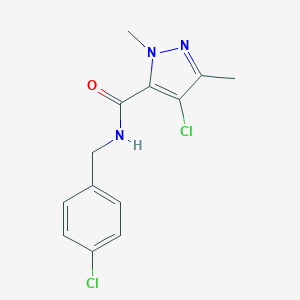![molecular formula C15H17N5S B279894 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279894.png)
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (DMPT) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique structure, which makes it a promising candidate for various applications in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of these diseases.
Wirkmechanismus
The mechanism of action of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit a number of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its unique structure, which makes it a promising candidate for various applications in the field of biochemistry and pharmacology. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are many future directions for research on 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, including its potential use as a drug candidate for the treatment of various diseases, as well as its potential applications in the field of biochemistry and pharmacology. Some of the potential future directions for research on this compound include its use as a potential therapeutic agent for neurodegenerative disorders, as well as its potential use in the development of novel anticancer drugs.
Synthesemethoden
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-1H-pyrazole with 3-methylbenzaldehyde, followed by the addition of 4-amino-5-mercapto-1,2,4-triazole. The reaction mixture is then heated under reflux in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography to obtain pure this compound.
Eigenschaften
Molekularformel |
C15H17N5S |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H17N5S/c1-10-5-4-6-13(7-10)20-14(16-17-15(20)21)9-19-12(3)8-11(2)18-19/h4-8H,9H2,1-3H3,(H,17,21) |
InChI-Schlüssel |
QNJMZKZBRZJPLQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CN3C(=CC(=N3)C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CN3C(=CC(=N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


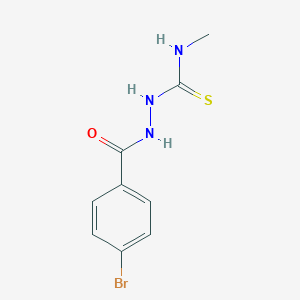
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)
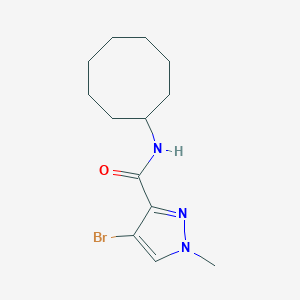
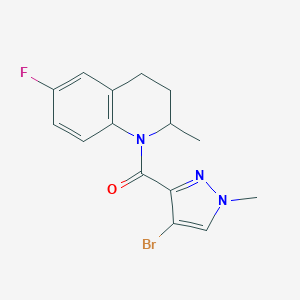

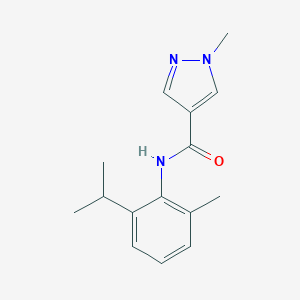
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)

